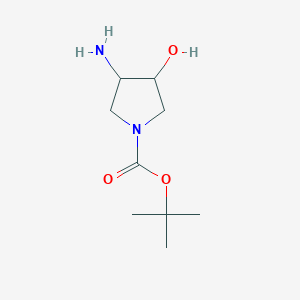

tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Descripción general

Descripción

“tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H18N2O3 .

Synthesis Analysis

The synthesis of tert-butyl compounds, such as tert-butyl alcohol, is often derived commercially from isobutane as a coproduct of propylene oxide production. It can also be produced by the catalytic hydration of isobutylene, or by a Grignard reaction between acetone and methylmagnesium chloride .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate” has been computed by PubChem .

Chemical Reactions Analysis

The chemical reactions of “tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate” are not explicitly mentioned in the sources retrieved .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate” are not explicitly mentioned in the sources retrieved .

Aplicaciones Científicas De Investigación

Comprehensive Summary of Applications

Anti-Inflammatory Agents

Researchers have explored the anti-inflammatory properties of tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. In studies, it has shown promise in modulating inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Alzheimer’s Disease Research

Studies have investigated the role of tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in Alzheimer’s disease. Although no significant difference was observed in relation to cells in the medium, further research aims to understand its impact on neurodegenerative processes .

Peptide Synthesis

The compound serves as a useful building block for peptide synthesis. Researchers utilize it to create specific peptide sequences, which are essential for studying protein-protein interactions, drug delivery, and other biological processes.

Chemical Biology

Chemical biologists employ tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate to probe biological systems. By modifying its structure, they can design probes that selectively target specific cellular components or pathways.

Organic Synthesis

Organic chemists use tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in diverse synthetic routes. Its reactivity allows for the creation of complex molecules, making it valuable in total synthesis and natural product chemistry.

Peptidomimetics

Researchers explore tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate as a scaffold for designing peptidomimetics—molecules that mimic the structure and function of peptides. These compounds have applications in drug discovery and bioactive compound development.

Experimental Procedures and Results

Synthesis

To synthesize tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, researchers typically follow established procedures. These involve protecting the amine group, coupling with appropriate reagents, and deprotecting to obtain the final product.

Characterization

Researchers use techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to characterize the compound. These methods confirm its structure and purity.

Biological Assays

In anti-inflammatory studies, tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is tested in cell-based assays. TNF-α levels and other relevant markers are measured to assess its efficacy .

Quantitative Data

Quantitative data include IC50 values, inhibition percentages, and other relevant parameters. These results provide insights into the compound’s potency and activity.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |

CAS RN |

330681-18-0 | |

| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)